Diethylammonium nitrate Diethylammonium nitrate
Brand Name: Vulcanchem
CAS No.: 27096-30-6
VCID: VC16976583
InChI: InChI=1S/C4H11N.HNO3/c1-3-5-4-2;2-1(3)4/h5H,3-4H2,1-2H3;(H,2,3,4)
SMILES:
Molecular Formula: C4H12N2O3
Molecular Weight: 136.15 g/mol

Diethylammonium nitrate

CAS No.: 27096-30-6

Cat. No.: VC16976583

Molecular Formula: C4H12N2O3

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

Diethylammonium nitrate - 27096-30-6

Specification

CAS No. 27096-30-6
Molecular Formula C4H12N2O3
Molecular Weight 136.15 g/mol
IUPAC Name N-ethylethanamine;nitric acid
Standard InChI InChI=1S/C4H11N.HNO3/c1-3-5-4-2;2-1(3)4/h5H,3-4H2,1-2H3;(H,2,3,4)
Standard InChI Key QDDJFNCPALBLEO-UHFFFAOYSA-N
Canonical SMILES CCNCC.[N+](=O)(O)[O-]

Introduction

Chemical Identity and Structural Features

Diethylammonium nitrate is classified as an inorganic compound with the systematic name diethylammonium nitrate. Its molecular structure consists of a diethylammonium cation ([(C2H5)2NH2]+[\text{(C}_2\text{H}_5)_2\text{NH}_2]^+) paired with a nitrate anion (NO3\text{NO}_3^-). The compound crystallizes in an orthorhombic lattice system, as determined by single-crystal X-ray diffraction (SXRD) . Key structural parameters include:

PropertyValue
CAS Registry Number27096-30-6
Molecular FormulaC4H12N2O3\text{C}_4\text{H}_{12}\text{N}_2\text{O}_3
Molar Mass136.15 g/mol
Crystal SystemOrthorhombic
Space GroupPmmn
Hydrogen Bonding MotifsN–H···O (2.8–3.2 Å)

The hydrogen-bonding network in DEAN’s solid state involves interactions between the ammonium hydrogen atoms and oxygen atoms of nitrate ions, forming a three-dimensional framework . This network contributes to its stability below room temperature but allows for conformational flexibility at elevated temperatures, as observed in thermal analyses.

Physicochemical Properties

DEAN exhibits distinct thermal and solubility characteristics, which are critical for its industrial applications:

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a solid-solid phase transition at 60°C (ΔH=7.8kJ/mol\Delta H = 7.8 \, \text{kJ/mol}) . This transition is attributed to rearrangements in the hydrogen-bonding network, which weaken upon heating. Above 150°C, DEAN decomposes exothermically, releasing nitrogen oxides and other toxic gases .

Solubility and Reactivity

DEAN is highly soluble in polar solvents such as water and ethanol but exhibits limited solubility in nonpolar solvents like hexane. Its aqueous solutions are alkaline (pH ~9–10), owing to the basic nature of the diethylammonium ion . The compound’s reactivity is dominated by its nitrate anion, which participates in redox reactions under reducing conditions.

PropertyValue
Melting PointDecomposes above 150°C
Solubility in Water>500 g/L (20°C)
Density1.21 g/cm³
pH (1% Solution)9.2

Synthesis and Manufacturing

DEAN is synthesized through a straightforward acid-base reaction:

(C2H5)2NH+HNO3(C2H5)2NH2+NO3+H2O\text{(C}_2\text{H}_5)_2\text{NH} + \text{HNO}_3 \rightarrow \text{(C}_2\text{H}_5)_2\text{NH}_2^+ \text{NO}_3^- + \text{H}_2\text{O}

Procedure:

  • Neutralization: Diethylamine is slowly added to chilled 5 M nitric acid at −78°C to mitigate exothermic heat .

  • Purification: Excess water and unreacted amine are removed via freeze-drying under vacuum (0.03 mbar).

  • Deuteration: For isotopic studies, hydrogenous DEAN is treated with D2_2O at 40°C to produce [ND2_2][NO3_3], confirmed by the absence of N–H bands in IR spectra .

Applications in Industry and Research

Agricultural Use

DEAN’s high nitrogen content (20.29 wt%) makes it an effective component in nitrogen-rich fertilizers . Its solubility ensures rapid nutrient release, benefiting crops like wheat and maize.

Materials Science

DEAN’s role as a PIL has been explored in electrolyte formulations for batteries and supercapacitors. Its ionic conductivity (103S/cm\sim 10^{-3} \, \text{S/cm} at 25°C) and low volatility make it a safer alternative to organic solvents .

Spectroscopic Characterization

Advanced spectroscopic techniques have elucidated DEAN’s hydrogen-bonding dynamics:

Infrared (IR) and Raman Spectroscopy

  • N–H Stretching: Bands at 3250–3100 cm1^{-1} indicate strong hydrogen bonding .

  • NO3_3^- Vibrations: Symmetric stretching (1050cm1\sim 1050 \, \text{cm}^{-1}) and bending modes (720cm1\sim 720 \, \text{cm}^{-1}) are sensitive to cation-anion interactions .

Inelastic Neutron Scattering (INS)

INS spectra reveal low-frequency modes (<600 cm1^{-1}) associated with lattice vibrations and torsional motions of ethyl groups. Deuteration shifts these modes by 20–30 cm1^{-1}, confirming the dominance of hydrogen in the dynamics .

TechniqueKey Observations
IR SpectroscopyN–H···O bonds at 3100 cm1^{-1}
Raman SpectroscopyNO3_3^- symmetric stretch at 1048 cm1^{-1}
INSTorsional modes at 150–300 cm1^{-1}

Recent Advances and Research Directions

A 2021 study combining experimental and computational methods demonstrated DEAN’s potential in designing tunable PILs . Key findings include:

  • Conformational Flexibility: Ethyl groups adopt gauche and trans conformations, influencing lattice stability.

  • Hydrogen Bonding: Strong N–H···O interactions account for 25% of the lattice energy, guiding the synthesis of PILs with tailored properties .

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